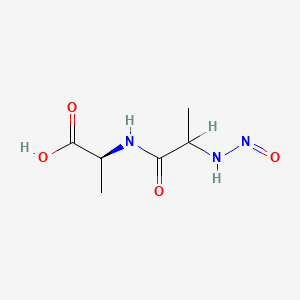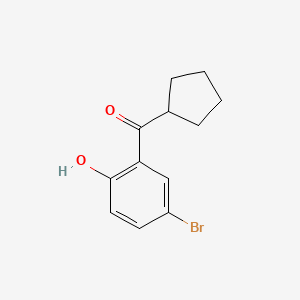
1-(2,2-Dimethyloxan-4-yl)butane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Dimethyloxan-4-yl)butane-1,3-dione is an organic compound with a unique structure that includes a 2,2-dimethyloxane ring and a butane-1,3-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2,2-Dimethyloxan-4-yl)butane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethyloxane with butane-1,3-dione under specific conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,2-Dimethyloxan-4-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1-(2,2-Dimethyloxan-4-yl)butane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be used in the study of biochemical pathways and enzyme interactions.
Industry: It can be used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(2,2-Dimethyloxan-4-yl)butane-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific pathway involved. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
- 1,1,1-Trifluoro-4-(2-methoxyphenyl)butan-2,4-dione
- 2,2-Dimethyl-1,3-dioxolane-4-methanamine
- 3-(furan-2-yl)-4H-chromen-4-ones
Uniqueness: 1-(2,2-Dimethyloxan-4-yl)butane-1,3-dione is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of a dimethyloxane ring and a butane-1,3-dione moiety makes it a versatile compound for various applications .
Conclusion
This compound is a compound with significant potential in multiple fields. Its unique structure and reactivity make it a valuable tool in scientific research and industrial applications. Further studies on its properties and mechanisms of action can unlock new possibilities for its use.
Eigenschaften
CAS-Nummer |
84114-94-3 |
|---|---|
Molekularformel |
C11H18O3 |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
1-(2,2-dimethyloxan-4-yl)butane-1,3-dione |
InChI |
InChI=1S/C11H18O3/c1-8(12)6-10(13)9-4-5-14-11(2,3)7-9/h9H,4-7H2,1-3H3 |
InChI-Schlüssel |
ODXHOTHMHLQRNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)C1CCOC(C1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


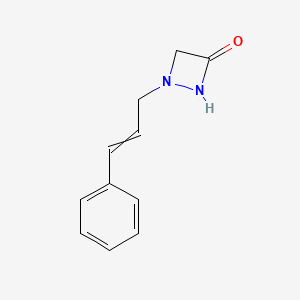
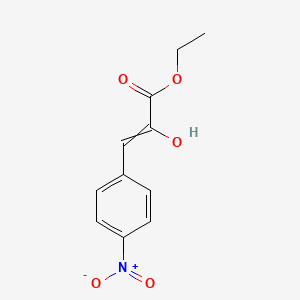
![6-Methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one](/img/structure/B14426478.png)
![7-Bromo-1,4-dithiaspiro[4.4]non-6-ene](/img/structure/B14426489.png)
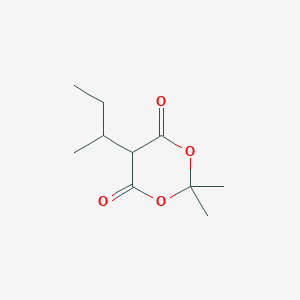
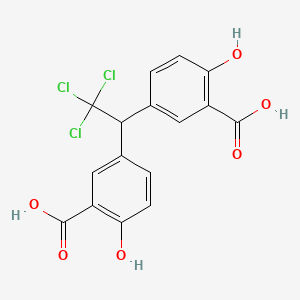
![1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione](/img/structure/B14426504.png)


![1-[4-(Benzyloxy)phenyl]-3-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B14426523.png)
![(1R,2R)-N~1~,N~2~-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine](/img/structure/B14426530.png)
